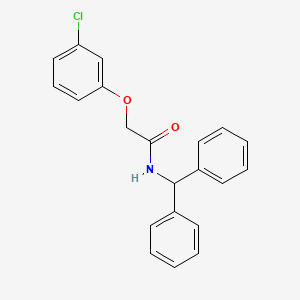![molecular formula C14H11F3N2O3S B5877857 4-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)benzamide](/img/structure/B5877857.png)
4-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential to act as a therapeutic agent. The compound has been studied extensively for its biochemical and physiological effects, as well as its mechanism of action. In
Mechanism of Action
The mechanism of action of 4-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)benzamide is not fully understood. However, it is thought to work by inhibiting the activity of certain enzymes that are involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that 4-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)benzamide has anti-inflammatory properties and can reduce inflammation in vitro and in vivo. Additionally, it has been found to inhibit the growth of cancer cells in vitro. However, further studies are needed to determine the exact biochemical and physiological effects of the compound.
Advantages and Limitations for Lab Experiments
One advantage of using 4-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)benzamide in lab experiments is that it has been shown to have anti-inflammatory properties and can reduce inflammation in vitro and in vivo. Additionally, it has been found to inhibit the growth of cancer cells in vitro. However, one limitation is that the mechanism of action of the compound is not fully understood, which makes it difficult to design experiments to study its effects.
Future Directions
There are several future directions for the study of 4-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)benzamide. One direction is to further study its potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis. Additionally, further studies are needed to determine the exact mechanism of action of the compound. Finally, studies could be conducted to determine the potential side effects of the compound and its safety for use as a therapeutic agent.
Conclusion:
In conclusion, 4-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. The compound has been studied extensively for its biochemical and physiological effects, as well as its mechanism of action. While further studies are needed to fully understand the compound's potential as a therapeutic agent, its anti-inflammatory and anti-cancer properties make it a promising area of research.
Synthesis Methods
The synthesis method of 4-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)benzamide involves a series of chemical reactions. First, 3-(trifluoromethyl)aniline is reacted with chlorosulfonic acid to form 3-(trifluoromethyl)benzenesulfonic acid. This is then reacted with ammonium hydroxide to form 3-(trifluoromethyl)benzenesulfonamide. Finally, this compound is reacted with 4-aminobenzoic acid to form 4-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)benzamide.
Scientific Research Applications
4-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)benzamide has been studied extensively for its potential as a therapeutic agent. It has been found to have anti-inflammatory properties and has been studied for its potential to treat inflammatory diseases such as rheumatoid arthritis. Additionally, it has been studied for its potential to treat cancer, as it has been found to inhibit the growth of cancer cells in vitro.
properties
IUPAC Name |
4-[[3-(trifluoromethyl)phenyl]sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O3S/c15-14(16,17)10-2-1-3-11(8-10)19-23(21,22)12-6-4-9(5-7-12)13(18)20/h1-8,19H,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIODUJDDLMBDEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[3-(Trifluoromethyl)phenyl]sulfamoyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

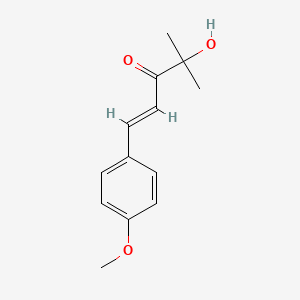

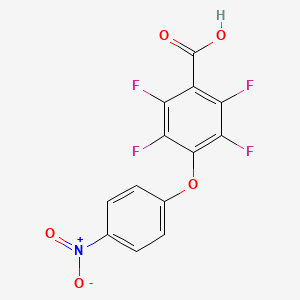
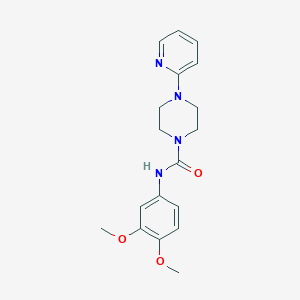
![N-(3-chloro-4-methoxyphenyl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B5877808.png)
![N-cyclohexyl-2-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5877815.png)
![2-adamantyl[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B5877819.png)
![3-(2-chlorophenyl)-5,5-dimethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5877821.png)
![2-[(2-aminophenyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5877828.png)
![N-(3-fluorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5877834.png)
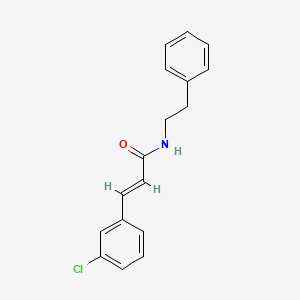
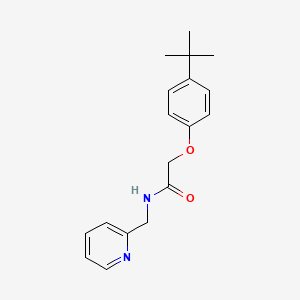
![N-cyclopropyl-4-[(dimethylamino)sulfonyl]benzamide](/img/structure/B5877850.png)
